2-Chloro-6-methylquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6-methylquinoline-3-carbaldehyde is a compound useful in organic synthesis . It is a type of quinoline, a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and has applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde involves the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .Molecular Structure Analysis
The quinolinyl fused-ring of 2-Chloro-6-methylquinoline-3-carbaldehyde is almost planar. The formyl group is slightly bent out of the plane of the fused ring system .Chemical Reactions Analysis
Quinoline derivatives, including 2-Chloro-6-methylquinoline-3-carbaldehyde, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
2-Chloro-6-methylquinoline-3-carbaldehyde is a crystal with a molecular weight of 205.64 .Scientific Research Applications
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Chemistry
- 2-Chloro-6-methylquinoline-3-carbaldehyde and its related analogs have been the subject of recent research . These compounds are used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- The synthetic applications of these compounds and their biological evaluation were also illustrated . For example, further condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenyl hydrazine gave the desired Schiff base, which followed intramolecular cyclization through heating in nitrobenzene containing a catalytic amount of pyridine to afford 6-methoxy-1-phenyl-1 H-pyrazolo[3,4-b]quinoline .
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Industrial Applications
- Compounds similar to 2-Chloro-6-methylquinoline-3-carbaldehyde, such as 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
- They are also used in the manufacture of perfumes, solvents, and flavorings . As raw material in organic synthesis .
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Pharmaceutical Research
- Over the past two decades, 2-chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities . They have been found to have antimicrobial , anti-inflammatory , antimalarial , and antivirus activities .
- These compounds have been applied successfully to the synthesis of biologically important compounds .
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Organic Synthesis
- 2-Chloroquinoline-3-carbaldehydes are easily available and have high chemical reactivity due to the presence of two active moieties chloro- and aldehyde functions . This makes them valuable in organic synthesis .
- For example, further condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenyl hydrazine gave the desired Schiff base, which followed intramolecular cyclization through heating in nitrobenzene containing a catalytic amount of pyridine to afford 6-methoxy-1-phenyl-1 H-pyrazolo[3,4-b]quinoline .
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Crystallography
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Material Science
- Compounds similar to 2-Chloro-6-methylquinoline-3-carbaldehyde, such as 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
- They are also used in the manufacture of perfumes, solvents, and flavorings . As raw material in organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-methylquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYYZJXMGKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351037 | |
Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylquinoline-3-carbaldehyde | |
CAS RN |
73568-27-1 | |
Record name | 2-Chloro-3-formyl-6-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73568-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylquinoline-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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